![molecular formula C14H11ClN2O3S B2376432 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477852-28-1](/img/structure/B2376432.png)
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is a complex organic compound characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, a nitro group, and an oxime functional group
准备方法
The synthesis of 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a thiol compound to form the 2-chlorobenzyl sulfide intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfanyl group.
Formylation: The nitrated intermediate undergoes a formylation reaction, typically using a Vilsmeier-Haack reagent, to introduce the aldehyde group.
Oximation: Finally, the aldehyde intermediate is treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The oxime group can undergo condensation reactions with various electrophiles to form imines or oxazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitro group and oxime functionality can influence its reactivity and binding affinity, leading to various biological effects.
相似化合物的比较
Similar compounds to 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime include:
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime: This compound has a similar structure but with the chlorine atom at the para position.
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications.
属性
IUPAC Name |
(NE)-N-[[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-12-4-2-1-3-11(12)9-21-14-6-5-10(8-16-18)7-13(14)17(19)20/h1-8,18H,9H2/b16-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFGIHVYRFFJLK-LZYBPNLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
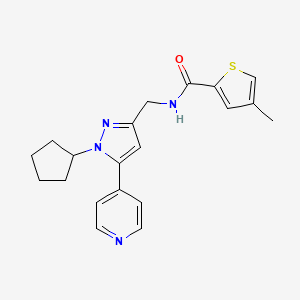
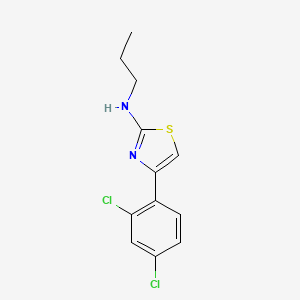
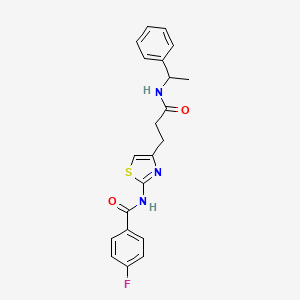
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
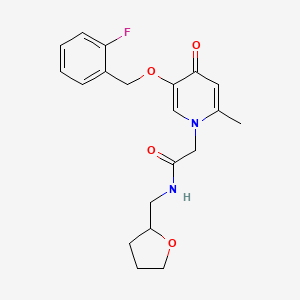

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
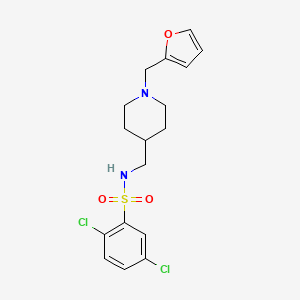
amino}acetamide](/img/structure/B2376365.png)
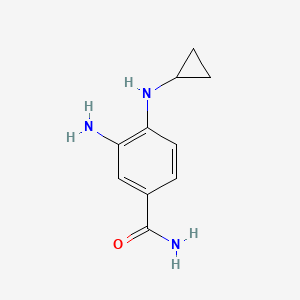
![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2376370.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)
